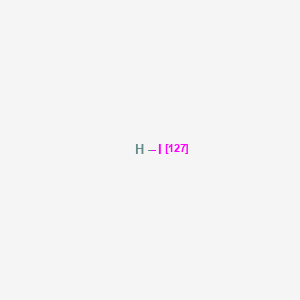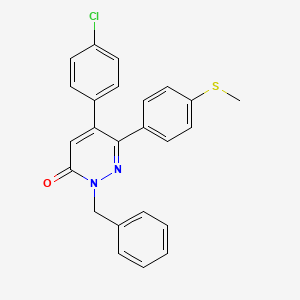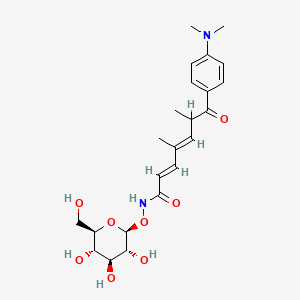
Trichostatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichostatin C is a naturally occurring compound derived from the fermentation of Streptomyces species. It is a potent inhibitor of histone deacetylase, an enzyme involved in the regulation of gene expression through chromatin remodeling. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichostatin C can be synthesized through a series of chemical reactions starting from readily available precursors. The synthesis typically involves the formation of a heptadienamide backbone, followed by the introduction of a dimethylamino group and a glucopyranosyl moiety. The key steps include:
- Formation of the heptadienamide backbone through a series of condensation reactions.
- Introduction of the dimethylamino group via nucleophilic substitution.
- Glycosylation to attach the glucopyranosyl moiety.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species, specifically Streptomyces sp. CPCC 203909. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Trichostatin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylamine and glucopyranosyl donors are employed.
Major Products Formed:
- Oxidized derivatives with altered biological activity.
- Reduced forms with potential changes in pharmacokinetics.
- Substituted analogs with varying therapeutic potentials .
Wissenschaftliche Forschungsanwendungen
Trichostatin C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study histone deacetylase inhibition and its effects on chromatin structure.
Biology: Investigated for its role in gene expression regulation and epigenetic modifications.
Industry: Utilized in the development of novel therapeutic agents and as a lead compound for drug discovery.
Wirkmechanismus
Trichostatin C exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histones. This results in an open chromatin structure, allowing for increased gene transcription. The compound targets specific molecular pathways, including the up-regulation of transcription factors such as forkhead box class O1 (FoxO1) and proapoptotic proteins like Bim and p21. Additionally, this compound reduces the expression of the tyrosine kinase receptor Axl, contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Trichostatin C is structurally and functionally similar to other histone deacetylase inhibitors, such as:
Trichostatin A: Another potent histone deacetylase inhibitor with similar anti-cancer properties.
Trichostatic Acid: A derivative with modified biological activity.
JBIR-111: A related compound with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for potent histone deacetylase inhibition and synergistic effects when combined with DNA methyltransferase inhibitors. This makes it a promising candidate for combination therapies in cancer treatment .
Eigenschaften
Molekularformel |
C23H32N2O8 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |
InChI |
InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14?,17-,20-,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
YECWTLGLNDDPGE-HWFDHBITSA-N |
Isomerische SMILES |
CC(/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Synonyme |
7-(4-(dimethylamino)phenyl)-N-(glucopyranosyloxy)-4,6-dimethyl-7-oxo-2,4-heptadienamide trichostatin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


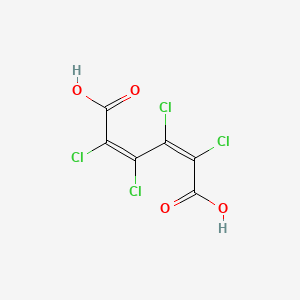

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1241098.png)

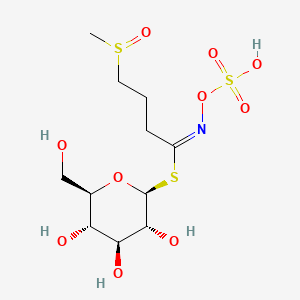
![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)
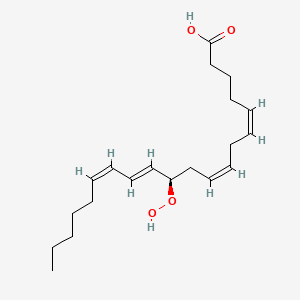
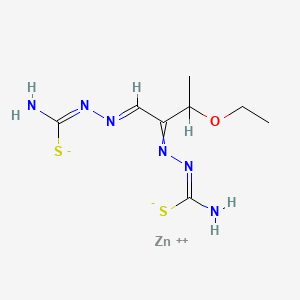
![2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241112.png)
![5-bromo-2-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]benzohydrazide](/img/structure/B1241113.png)

